molecular formula C6H2Br3ClO B14575023 3,4,5-Tribromo-2-chlorophenol CAS No. 61316-71-0

3,4,5-Tribromo-2-chlorophenol

Cat. No.: B14575023
CAS No.: 61316-71-0
M. Wt: 365.24 g/mol
InChI Key: XBQQMVBQSOQTNY-UHFFFAOYSA-N
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Description

3,4,5-Tribromo-2-chlorophenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of three bromine atoms and one chlorine atom attached to a benzene ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Tribromo-2-chlorophenol typically involves the halogenation of phenol derivatives. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with bromine and chlorine under controlled conditions. The reaction conditions, such as temperature, solvent, and the presence of catalysts, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often include the initial bromination of phenol followed by chlorination. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Tribromo-2-chlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized phenols .

Scientific Research Applications

3,4,5-Tribromo-2-chlorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-Tribromo-2-chlorophenol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and disrupt cellular processes. For example, its antimicrobial activity is attributed to its ability to interfere with the cell membrane integrity of microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of three bromine atoms and one chlorine atom makes it particularly effective in certain applications, such as antimicrobial activity and industrial uses .

Properties

CAS No.

61316-71-0

Molecular Formula

C6H2Br3ClO

Molecular Weight

365.24 g/mol

IUPAC Name

3,4,5-tribromo-2-chlorophenol

InChI

InChI=1S/C6H2Br3ClO/c7-2-1-3(11)6(10)5(9)4(2)8/h1,11H

InChI Key

XBQQMVBQSOQTNY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)Cl)O

Origin of Product

United States

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